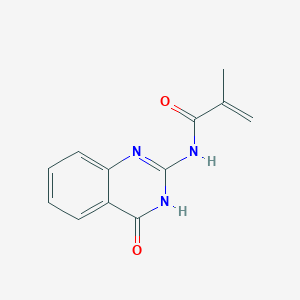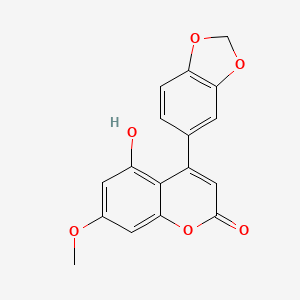![molecular formula C10H14GeO B14307144 1-[Dimethyl(phenyl)germyl]ethan-1-one CAS No. 113345-92-9](/img/structure/B14307144.png)
1-[Dimethyl(phenyl)germyl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[Dimethyl(phenyl)germyl]ethan-1-one is an organogermanium compound characterized by the presence of a germanium atom bonded to a phenyl group and a dimethyl group, with an ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-[Dimethyl(phenyl)germyl]ethan-1-one can be synthesized through several methods. One common approach involves the reaction of phenylgermanium trichloride with dimethylmagnesium in the presence of a suitable solvent, followed by the addition of ethanone. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature to ensure the stability of the intermediates and the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions: 1-[Dimethyl(phenyl)germyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of germanium dioxide and other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced germanium species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone moiety can be replaced by other functional groups using suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed:
Oxidation: Germanium dioxide, phenylgermanium derivatives.
Reduction: Reduced germanium species, such as germyl alcohols.
Substitution: Substituted germanium compounds with different functional groups.
科学研究应用
1-[Dimethyl(phenyl)germyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of germanium-based pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as semiconductors and optoelectronic devices, due to its unique electronic properties.
作用机制
The mechanism of action of 1-[Dimethyl(phenyl)germyl]ethan-1-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with cellular proteins and enzymes, leading to alterations in cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may modulate oxidative stress and apoptosis pathways, contributing to its potential therapeutic effects.
相似化合物的比较
1-[Dimethyl(phenyl)germyl]ethan-1-one can be compared with other organogermanium compounds, such as:
Triphenylgermanium chloride: Similar in structure but with three phenyl groups instead of one.
Dimethylgermanium dichloride: Contains two methyl groups and two chlorine atoms bonded to germanium.
Phenylgermanium trichloride: Contains one phenyl group and three chlorine atoms bonded to germanium.
Uniqueness: this compound is unique due to its specific combination of a phenyl group, dimethyl groups, and an ethanone moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
113345-92-9 |
|---|---|
分子式 |
C10H14GeO |
分子量 |
222.85 g/mol |
IUPAC 名称 |
1-[dimethyl(phenyl)germyl]ethanone |
InChI |
InChI=1S/C10H14GeO/c1-9(12)11(2,3)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI 键 |
ARSSGPWGTBEOOE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)[Ge](C)(C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14307076.png)
phosphanium bromide](/img/structure/B14307084.png)


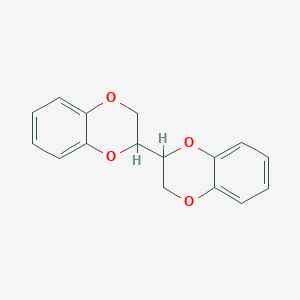

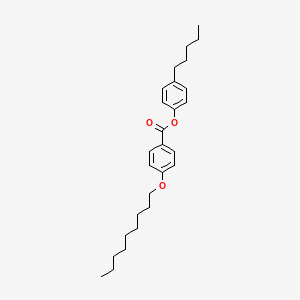
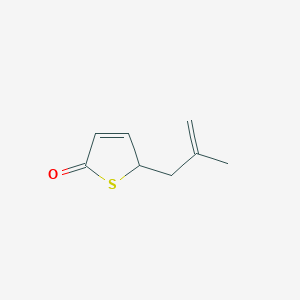
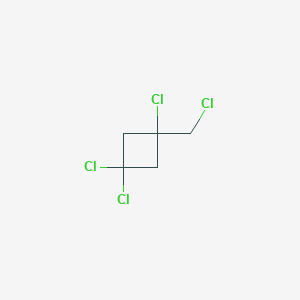
![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hex-2-enamide](/img/structure/B14307126.png)
